1-(4-Ethoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde
Description
1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-based compound characterized by a substituted aromatic framework. Its structure includes:
- A pyrrole ring with methyl groups at positions 2 and 4.
- A carbaldehyde (-CHO) functional group at position 3.
- A 4-ethoxyphenyl substituent (-O-C₂H₅) attached to the pyrrole nitrogen.
The ethoxy group confers moderate polarity, influencing solubility and reactivity. The compound’s molecular formula is C₁₆H₁₉NO₂ (calculated molecular weight: ~265.3 g/mol).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15-7-5-14(6-8-15)16-11(2)9-13(10-17)12(16)3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRRKDGIJPPJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358129 | |
| Record name | 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347331-41-3 | |
| Record name | 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-ethoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position, due to the electron-donating effect of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(4-Ethoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acid.
Reduction: 1-(4-Ethoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The aldehyde group can form Schiff bases with primary amines, which can further react to form more complex structures. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituent attached to the phenyl ring. Key comparisons include:
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 872136-15-7)
- Substituent : 4-Isopropylphenyl (-C₆H₄-C₃H₇).
- Molecular Formula: C₁₆H₁₉NO.
- Molecular Weight : ~241.3 g/mol .
- Key Differences: The isopropyl group is bulkier and more hydrophobic than ethoxy, reducing aqueous solubility.
1-(4-Cyclohexylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 340319-28-0)
- Substituent : 4-Cyclohexylphenyl (-C₆H₄-C₆H₁₁).
- Molecular Formula: C₁₉H₂₃NO.
- Molecular Weight : 281.39 g/mol .
- Key Differences :
- The cyclohexyl group introduces significant steric hindrance and hydrophobicity, likely impacting biological membrane permeability.
- Increased molecular weight may affect crystallization behavior compared to the ethoxy analog.
1-(4-Butylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde (CAS 428853-87-6)
- Substituent : 4-Butylphenyl (-C₆H₄-C₄H₉).
- Molecular Formula: C₁₇H₂₁NO.
- Molecular Weight : ~255.4 g/mol .
- Lacking an ether oxygen, it may exhibit different reactivity in nucleophilic substitutions.
Table 1: Structural and Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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